

1-(4-Chloro-phenyl)-1H-tetrazole-5-thiol CAS number and structure.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-Chloro-phenyl)-1H-tetrazole-5-thiol

Cat. No.: B187056

[Get Quote](#)

An In-Depth Technical Guide to **1-(4-Chloro-phenyl)-1H-tetrazole-5-thiol**

Chemical Identity and Structure

CAS Number: 27143-76-6[[1](#)]

Chemical Name: **1-(4-Chloro-phenyl)-1H-tetrazole-5-thiol**

Molecular Formula: C₇H₅CIN₄S

Molecular Weight: 212.66 g/mol

Structure:

The molecular structure of **1-(4-Chloro-phenyl)-1H-tetrazole-5-thiol** consists of a central five-membered tetrazole ring. A thiol (-SH) group is attached at the 5-position of the tetrazole ring. A 4-chlorophenyl group (a benzene ring substituted with a chlorine atom at the para position) is attached to the nitrogen at the 1-position of the tetrazole ring. The compound exists in tautomeric equilibrium with its thione form, 1-(4-chlorophenyl)-1,4-dihydro-5H-tetrazole-5-thione.

Physicochemical and Spectroscopic Data

While specific quantitative data for **1-(4-Chloro-phenyl)-1H-tetrazole-5-thiol** is not extensively available in the public domain, data for the closely related parent compound, 1-phenyl-1H-tetrazole-5-thiol, provides valuable reference points.

Table 1: Physicochemical Properties of 1-phenyl-1H-tetrazole-5-thiol (Analogue)

Property	Value	Reference
CAS Number	86-93-1	[2][3][4]
Molecular Formula	C ₇ H ₆ N ₄ S	[2][4]
Molecular Weight	178.214 g/mol	[2]
Physical Description	White odorless crystalline powder	[3]
IUPAC Name	1-phenyl-2H-tetrazole-5-thione	[3][4]

Table 2: Spectroscopic Data for a Derivative: 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-1-phenylethan-1-one

Spectral Data	Observed Peaks/Shifts
IR (KBr, cm ⁻¹)	1685 (C=O), 1591 (C=N), 1489, 1446 (C=C)
¹ H NMR (CDCl ₃ , δ ppm)	4.65 (s, 2H, S-CH ₂), 7.45-7.70 (m, 7H, Ar-H), 7.95 (d, 2H, J=7.2 Hz, Ar-H)
¹³ C NMR (CDCl ₃ , δ ppm)	39.5 (S-CH ₂), 123.0, 128.8, 129.0, 130.2, 133.0, 134.2, 136.0, 153.8 (Ar-C & C=N), 192.5 (C=O)

Note: Data is for a derivative as a representative example of expected spectroscopic features.

Synthesis and Experimental Protocols

The synthesis of 1-substituted-1H-tetrazole-5-thiols typically involves the cyclization of an isothiocyanate with an azide salt. The following is a representative protocol for the synthesis of

the parent compound, 1-phenyl-1H-tetrazole-5-thiol, which can be adapted for the chloro-substituted analogue by starting with 4-chlorophenyl isothiocyanate.

Experimental Protocol: Synthesis of 1-phenyl-1H-tetrazole-5-thiol

This protocol is based on the synthesis of 1-phenyl-1H-tetrazole-5-thiol (A1) as described in a study on novel tetrazole derivatives.[\[5\]](#)

Materials:

- Phenyl isothiocyanate
- Sodium azide (NaN_3)
- Water (as solvent)
- Hydrochloric acid (for acidification)
- Suitable solvent for recrystallization (e.g., ethanol)

Procedure:

- A mixture of phenyl isothiocyanate (1 equivalent) and sodium azide (a slight excess, e.g., 1.1 equivalents) is prepared in water.
- The reaction mixture is heated under reflux for a specified period (e.g., 4-6 hours), with constant stirring. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).
- After the reaction is complete, the mixture is cooled to room temperature.
- The solution is then acidified with a dilute solution of hydrochloric acid to precipitate the product.
- The resulting solid precipitate is collected by filtration and washed thoroughly with cold water to remove any unreacted sodium azide and other water-soluble impurities.

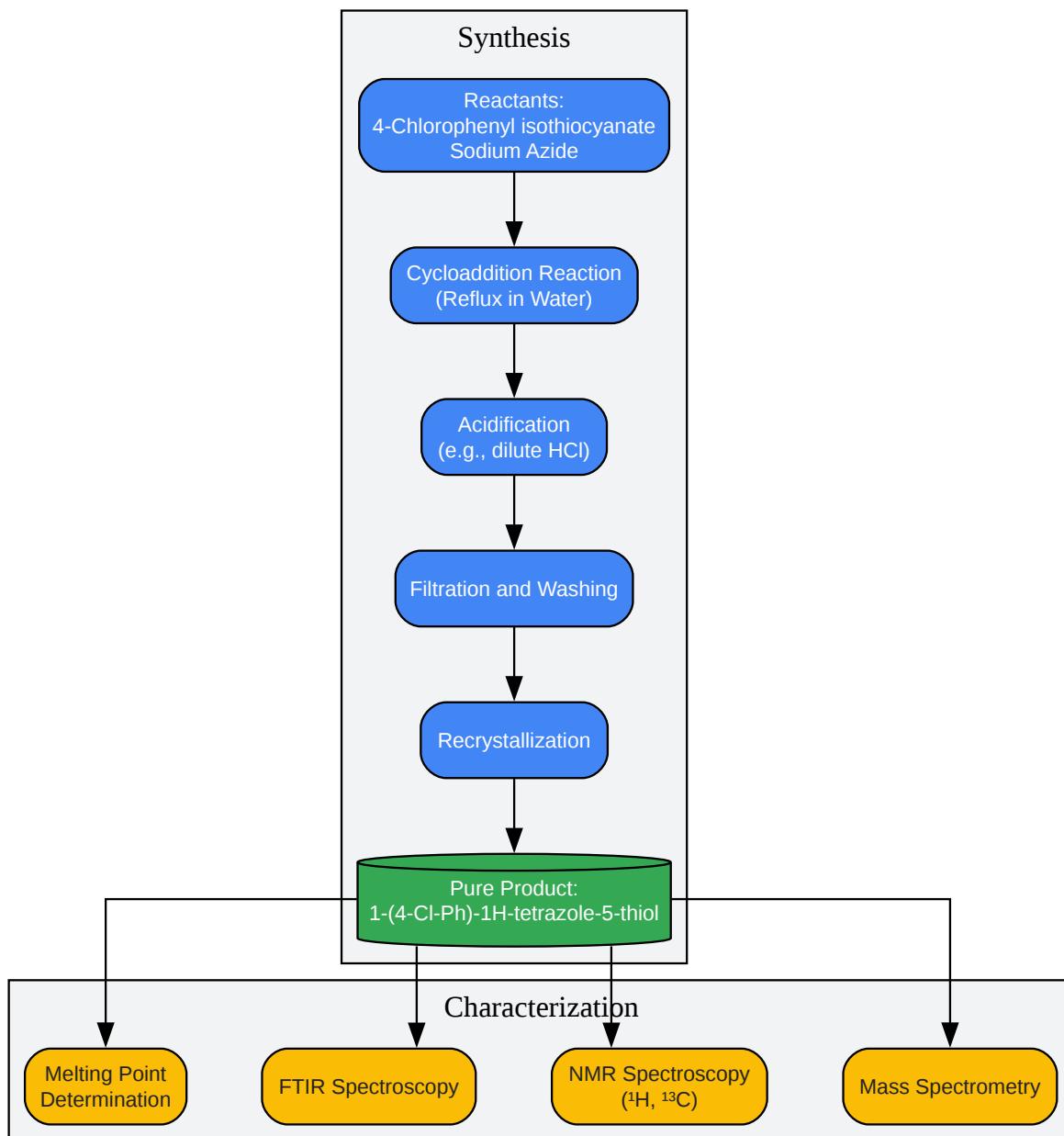
- The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 1-phenyl-1H-tetrazole-5-thiol.[5]

Expected Outcome:

The synthesis is reported to produce a relatively high yield of the desired product.[5] The identity and purity of the synthesized compound are confirmed through spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR, and by determining its melting point.

Biological and Pharmacological Significance

Tetrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, often used as bioisosteres for carboxylic acids.[6] They exhibit a wide range of biological activities.

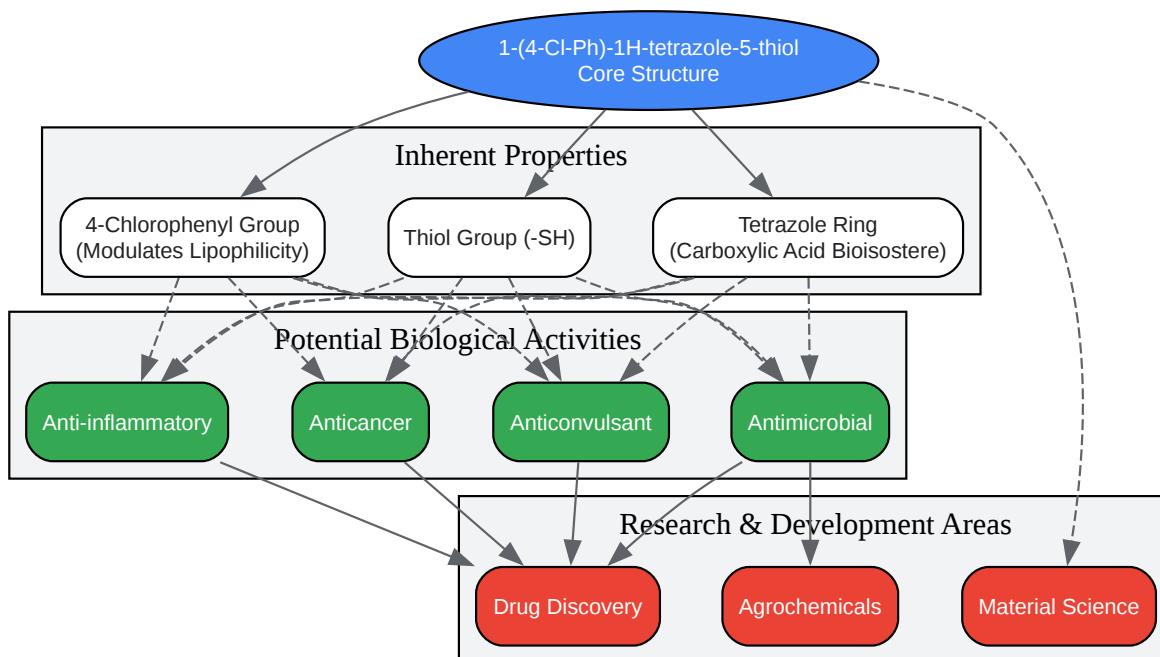

- **Antimicrobial Activity:** Many 5-thio-substituted tetrazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[6][7] Studies on various derivatives of 1-phenyl-1H-tetrazole-5-thiol have shown inhibition against bacteria such as *E. coli* and *Staphylococcus aureus*.[5]
- **Anti-inflammatory Activity:** Certain tetrazole derivatives have demonstrated potent anti-inflammatory activity.[6]
- **Other Potential Applications:** The tetrazole moiety is present in various approved and candidate drugs, highlighting its importance in drug design.[8] Research has also explored their use as anticonvulsants, anticancer agents, and for their role as ligands in coordination chemistry.[6][9]

The presence of the 4-chlorophenyl group in the target molecule may modulate its lipophilicity and electronic properties, potentially influencing its biological activity and pharmacokinetic profile.

Diagrams and Workflows

General Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of **1-(4-Chloro-phenyl)-1H-tetrazole-5-thiol**.



[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Characterization.

Logical Relationship of Tetrazole Core to Applications

This diagram shows the relationship between the core chemical structure and its potential applications based on the activities of related compounds.

[Click to download full resolution via product page](#)

Caption: Structure-Activity-Application Relationship.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(4-CHLORO-PHENYL)-1H-TETRAZOLE-5-THIOL | 27143-76-6 [chemicalbook.com]
- 2. 1H-Tetrazole-5-thiol, 1-phenyl- [webbook.nist.gov]

- 3. 1-Phenyl-5-mercaptotetrazole | C7H6N4S | CID 690730 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. A12656.22 [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC
[pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. mdpi.com [mdpi.com]
- 9. scielo.org.za [scielo.org.za]
- To cite this document: BenchChem. [1-(4-Chloro-phenyl)-1H-tetrazole-5-thiol CAS number and structure.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b187056#1-4-chloro-phenyl-1h-tetrazole-5-thiol-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com